3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Molecular Structure Analysis
The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, with additional functional groups attached to it . These functional groups include 2,5-dimethylbenzyl and 2-methylphenyl .Chemical Reactions Analysis
The compound has been evaluated for its antiproliferative activity against various cancer cell lines . It showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Compounds within the thienopyrimidine class, including variations of the specified compound, demonstrate significant potential in antimicrobial and anti-inflammatory applications. The synthesis and biological study of thienopyrimidine derivatives have highlighted their remarkable activity against fungi, bacteria, and inflammation, suggesting their utility as potent antimicrobial and anti-inflammatory agents. This insight is supported by research that synthesized new series of these compounds and tested them for their biological activities, showing promising results in combating microbial infections and inflammation (Tolba et al., 2018).
Analgesic and Anti-inflammatory Properties
Another facet of thienopyrimidine derivatives' application is in pain management and inflammation control. Specific compounds synthesized from 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have shown potent analgesic activity in animal models, as well as more potent anti-inflammatory activity compared to standard treatments like diclofenac sodium. These findings underscore the potential of such compounds in developing new pain relief and anti-inflammatory medications (Alagarsamy et al., 2007).
Nonlinear Optical (NLO) Properties
The exploration of thienopyrimidine derivatives extends into the field of materials science, particularly in the study of their nonlinear optical properties. Research has been conducted on phenyl pyrimidine derivatives, including thienopyrimidine compounds, to evaluate their NLO properties. These studies utilize density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, revealing that such compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Green Synthesis Approach
The development of environmentally friendly synthetic routes for pharmacologically important thienopyrimidin-4(3H)-ones has been reported, emphasizing a catalytic four-component reaction that exhibits step economy and easy purification. This green chemistry approach not only aligns with sustainable practices but also opens the door for the efficient production of thienopyrimidine derivatives for various applications (Shi et al., 2018).
Antiproliferative Activities
Research into thienopyrimidine derivatives has also explored their antiproliferative activities against cancer cell lines. One study involving the synthesis of new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones reported these compounds' ability to inhibit cell growth in human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating potential applications in cancer therapy (Atapour-Mashhad et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to cell differentiation and proliferation. Inhibition of EZH2 has been associated with antitumor activity .
Mode of Action
The compound interacts with its target, EZH2, by binding to it and inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression that can slow or stop the proliferation of cancer cells .
Biochemical Pathways
The compound affects the histone methylation pathway. By inhibiting EZH2, it disrupts the addition of methyl groups to histones, proteins that help package DNA in the cell nucleus. This disruption can alter the way genes are expressed, affecting the growth and division of cells .
Result of Action
The compound’s action results in significant antitumor activity. It has been shown to have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Biochemical Analysis
Biochemical Properties
The compound 3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis . This interaction suggests that the compound may have potential as a drug target in the treatment of tuberculosis .
Cellular Effects
In cellular assays, this compound has shown significant antimycobacterial activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis clinical isolate N0145 .
Molecular Mechanism
The molecular mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with Cyt-bd . The compound inhibits this enzyme, potentially disrupting the energy metabolism of Mycobacterium tuberculosis .
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-8-9-15(2)17(10-14)11-24-13-23-20-19(12-26-21(20)22(24)25)18-7-5-4-6-16(18)3/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAAHGUFJOFELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.